

Zotarolimus-Eluting Stents: A Comparative Meta-Analysis of Clinical Trial Outcomes

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A comprehensive review of the performance of **Zotarolimus**-eluting stents against other leading drug-eluting stents, supported by pooled data from major clinical trials.

This guide provides a detailed comparison of **Zotarolimus**-eluting stents (ZES) with other prominent drug-eluting stents (DES), including Paclitaxel-eluting stents (PES), Sirolimus-eluting stents (SES), and Everolimus-eluting stents (EES). By synthesizing data from multiple meta-analyses of randomized controlled trials, this document offers researchers, scientists, and drug development professionals a thorough overview of the relative safety and efficacy of these critical cardiovascular devices.

Comparative Efficacy and Safety: A Tabular Summary

The following tables summarize the quantitative data from meta-analyses comparing **Zotarolimus**-eluting stents to other drug-eluting stents across key clinical endpoints. The data is presented in terms of Odds Ratios (OR) or Risk Ratios (RR) with 95% Confidence Intervals (CI), providing a statistical measure of the comparative performance.

Table 1: **Zotarolimus**-Eluting Stents (ZES) vs. Paclitaxel-Eluting Stents (PES)



Clinical Endpoint	Odds Ratio (OR) / Risk Ratio (RR)	95% Confidence Interval (CI)	Notes
Myocardial Infarction	0.250 (OR)	0.160 to 0.392	Statistically significant reduction in risk with ZES.[1]
Major Adverse Cardiac Events (MACE)	0.813 (OR)	0.656 to 1.007	No statistically significant difference.
Cardiac Death	0.817 (OR)	0.359 to 1.857	No statistically significant difference.
All-Cause Death	0.820 (OR)	0.443 to 1.516	No statistically significant difference.
Stent Thrombosis	1.174 (OR)	0.604 to 2.280	No statistically significant difference.
Target Vessel Revascularization (TVR)	1.336 (OR)	1.003 to 1.778	Statistically significant increase in risk with ZES.[1]
Target Lesion Revascularization (TLR)	0.936 (OR)	0.702 to 1.247	No statistically significant difference.
In-Stent Late Lumen Loss	Higher with ZES (MD 0.18 mm)	0.07 to 0.28	Statistically significant increase with ZES.[2]

Table 2: Zotarolimus-Eluting Stents (ZES) vs. Sirolimus-Eluting Stents (SES)



Clinical Endpoint	Odds Ratio (OR) / Risk Ratio (RR)	95% Confidence Interval (CI)	Notes
Target Vessel Revascularization (TVR)	2.36 (OR)	1.78 to 3.14	Statistically significant higher odds with ZES. [2][3]
Target Lesion Revascularization (TLR)	2.46 (OR)	1.36 to 4.46	Statistically significant higher odds with ZES. [2][3]
In-Stent Restenosis	6.13 (OR)	3.96 to 9.50	Statistically significant higher odds with ZES. [2][3]
In-Stent Late Lumen Loss	Higher with ZES (MD 0.39 mm)	0.34 to 0.44	Statistically significant increase with ZES.[2]
In-Segment Late Lumen Loss	Higher with ZES (MD 0.18 mm)	0.15 to 0.21	Statistically significant increase with ZES.[2]
Mortality	No significant difference	-	[2][3]
Reinfarction	No significant difference	-	[2][3]
Stent Thrombosis	No significant difference	-	[2][3]

Table 3: Zotarolimus-Eluting Stents (ZES) vs. Everolimus-Eluting Stents (EES)



Clinical Endpoint	Risk Ratio (RR)	95% Confidence Interval (CI)	Follow-up	Notes
Target Vessel Revascularizatio n (TVR)	1.06	0.90 to 1.24	Up to max available	No significant difference.[4]
Definite or Probable Stent Thrombosis	1.26	0.86 to 1.85	Up to max available	No significant difference.[4]
Cardiac Death	1.01	0.79 to 1.30	Up to max available	No significant difference.[4]
Target Vessel Myocardial Infarction	1.10	0.89 to 1.36	Up to max available	No significant difference.[4]
All-Cause Death (Short-term)	0.95	0.72 to 1.24	< 2 years	No significant difference.[5]
MACE (Short-term)	1.21	0.91 to 1.60	< 2 years	No significant difference.[5]
Target Lesion Revascularizatio n (Intermediate- term)	1.28	1.05 to 1.58	2-3 years	EES superior to ZES.[5]
Target Lesion Failure (5-year)	-	-	5 years	No significant difference (ZES 17.0% vs EES 16.2%).[6]
Definite/Probable Stent Thrombosis (5- year)	-	-	5 years	No significant difference (ZES 2.8% vs EES 1.8%).[6]



Experimental Protocols of Key Clinical Trials

The following are summaries of the methodologies for key randomized controlled trials that have significantly contributed to the meta-analyses comparing **Zotarolimus**-eluting stents with other DES.

RESOLUTE All-Comers Trial

- Objective: To compare the Resolute Zotarolimus-eluting stent (R-ZES) with the Xience V
 Everolimus-eluting stent (EES).[5][6][7]
- Study Design: A prospective, multicenter, randomized, two-arm, open-label, non-inferiority trial.[2][6][7]
- Patient Population: The trial enrolled 2,292 patients with minimal exclusion criteria, reflecting a "real-world" patient population.[2][6][7] At least one off-label criterion for stent placement was present in 66% of patients.[8]
- Randomization: Patients were randomly assigned in a 1:1 ratio to receive either the ZES or the EES.[9]
- Primary Endpoint: The primary endpoint was target lesion failure (TLF), a composite of cardiac death, target-vessel myocardial infarction, and clinically indicated target lesion revascularization at 12 months.[6][8]
- Angiographic Follow-up: A subset of patients (20%) underwent a 13-month angiographic follow-up to assess in-stent late lumen loss.[8]
- Long-term Follow-up: The trial included a final 5-year follow-up to assess long-term safety and efficacy.[2][6]

ISAR-TEST 5 Trial

- Objective: To compare a polymer-free dual drug (sirolimus and probucol)-eluting stent (Dual-DES) with the Resolute **Zotarolimus**-eluting stent (R-ZES).[4][10]
- Study Design: A randomized, non-inferiority trial conducted at two centers in Germany.[4][6]



- Patient Population: The trial enrolled 3,002 "all-comer" patients with coronary artery disease requiring percutaneous coronary intervention.[4][10] Major exclusion criteria were limited to left main lesions and cardiogenic shock.[4]
- Randomization: Patients were randomized in a 2:1 ratio to receive either the Dual-DES (n=2,002) or the R-ZES (n=1,000).[4]
- Primary Endpoint: The primary endpoint was a composite of cardiac death, target vessel-related myocardial infarction, or target lesion revascularization at 1-year follow-up.[11]
- Angiographic Follow-up: Systematic angiographic follow-up was performed at 6-8 months.[1]
 [11]
- Dual Antiplatelet Therapy: Dual antiplatelet therapy was recommended for at least 6 months post-procedure.[4]

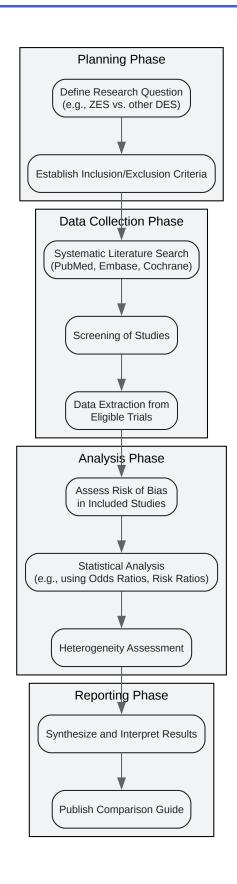
ISAR-TEST 2 Trial

- Objective: To compare a polymer-free dual drug (sirolimus and probucol)-eluting stent (Dual-DES) with the first-generation sirolimus-eluting stent (Cypher) and the Endeavor zotarolimus-eluting stent (E-ZES).[12]
- Study Design: A randomized trial.
- Patient Population: The trial enrolled 1,007 patients with de novo coronary lesions.[13]
- Randomization: Patients were randomized in a 1:1:1 ratio to receive the Dual-DES, Cypher SES, or Endeavor ZES.[13]
- Follow-up: Clinical follow-up was conducted for up to 2 years, with angiographic follow-up scheduled at 6-8 months and 2 years.[13]

Visualizing the Meta-Analysis Process and Outcomes

To better understand the workflow of a meta-analysis and the comparative outcomes, the following diagrams have been generated using Graphviz.

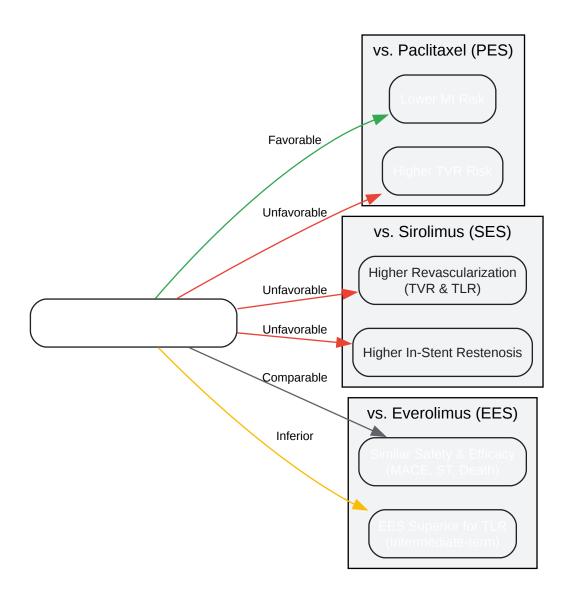




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Caption: Workflow of a systematic meta-analysis process.





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Caption: Key clinical outcome comparisons of ZES vs. other DES.

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